3-(1-Amino-3-methylbutyl)oxetan-3-ol is a compound that belongs to the oxetane family, characterized by a four-membered cyclic ether structure. This compound features an amino group and a hydroxyl group, making it of interest in various chemical and pharmaceutical applications. The unique structure of oxetanes allows them to function as isosteres for carboxylic acids, potentially enhancing the pharmacokinetic properties of drug candidates by improving membrane permeability and stability against enzymatic degradation .
The synthesis of 3-(1-Amino-3-methylbutyl)oxetan-3-ol typically involves several key steps:
The molecular structure of 3-(1-Amino-3-methylbutyl)oxetan-3-ol consists of a four-membered oxetane ring with an amino group attached to a carbon chain that includes a methyl substituent at the 1-position and a hydroxyl group at the 3-position. The presence of these functional groups imparts unique chemical properties to the compound.
3-(1-Amino-3-methylbutyl)oxetan-3-ol is involved in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 3-(1-Amino-3-methylbutyl)oxetan-3-ol often involves interactions at the molecular level that enhance their biological activity:
The physical and chemical properties of 3-(1-Amino-3-methylbutyl)oxetan-3-ol contribute significantly to its utility in drug design:
Relevant physicochemical data suggest that this compound maintains favorable properties for biological applications, including low molecular weight and enhanced three-dimensionality due to its cyclic structure .
The applications of 3-(1-Amino-3-methylbutyl)oxetan-3-ol are primarily found in medicinal chemistry:
3,3-Disubstituted oxetanes have emerged as strategic bioisosteres for carboxylic acid functionalities in drug design, primarily due to their ability to mimic key physicochemical properties while avoiding metabolic liabilities. The oxetane ring’s high polarity (cLogP reduction of ~1–2 units) and three-dimensionality offer advantages over planar carboxylic acid groups, enhancing aqueous solubility and improving drug-like characteristics. This substitution strategy gained prominence following seminal work by Carreira and collaborators at Hoffmann-La Roche, which demonstrated that oxetanes could effectively replace carbonyl groups and gem-dimethyl motifs while modulating lipophilicity and metabolic stability. The tetrahedral geometry of 3,3-disubstituted oxetanes provides a spatial arrangement analogous to the deprotonated form of carboxylic acids, enabling similar vectorial presentation of substituents for target engagement [1] [3].
Table 1: Comparative Physicochemical Properties of Carboxylic Acids vs. Oxetane Bioisosteres
| Property | Carboxylic Acid | 3,3-Disubstituted Oxetane | Biological Advantage |
|---|---|---|---|
| cLogP | Higher | Lower by 1–2 units | Improved membrane permeability |
| Hydrogen Bond Acceptor | Yes (2 sites) | Yes (enhanced lone pair) | Comparable target interactions |
| pKa | 4–5 | N/A | Avoids ionization variability |
| Polar Surface Area (Ų) | ~37 | ~27 | Enhanced membrane penetration |
| Metabolic Vulnerability | Glucuronidation | Acid-sensitive | Tunable stability via substitution |
The bioisosteric replacement extends beyond simple steric mimicry. Oxetanes exhibit superior hydrogen-bond accepting capability (β = 0.80) compared to tetrahydrofuran (β = 0.55) and even surpass aliphatic ketones (β = 0.71), facilitating strong interactions with biological targets. This property is attributed to the strained C–O–C bond angle (91.7°) that exposes the oxygen lone pairs, enhancing their availability for hydrogen bonding. In kinase inhibitors, this feature enables oxetanes to form critical hinge-binding interactions typically mediated by carbonyl groups, as demonstrated in compounds like the spleen tyrosine kinase inhibitor lanraplenib (GS-9876) [3] [7].
The structural analogies between 3-substituted oxetanes and carboxylic acids originate from electronic and conformational similarities. The electron-withdrawing nature of the oxetane oxygen creates a significant dipole moment (2.4–2.8 D), paralleling the charge separation in carboxylate anions. This effect is particularly pronounced in 3-amino-oxetanes like 3-(1-amino-3-methylbutyl)oxetan-3-ol (CAS# 2089676-43-5), where the oxetane moiety reduces the basicity of the proximal amine by approximately 2.7 pKa units relative to non-oxetane analogs. This pKa depression transforms strongly basic amines into weaker bases (pKaH ~7.2), enhancing membrane permeability at physiological pH while maintaining water solubility [3] [6].
Table 2: pKa Modulation by Oxetane Substituents in Aminated Scaffolds
| Compound Class | Amine pKa Without Oxetane | Amine pKa With 3-Oxetane | Magnitude of Change |
|---|---|---|---|
| Aliphatic Amines | 9.9–10.5 | 7.0–7.5 | ΔpKa 2.7–3.0 |
| Anilines | 4.5–5.5 | 3.0–3.8 | ΔpKa 1.2–1.8 |
| Heteroaromatic Amines | 7.0–8.0 | 5.0–5.8 | ΔpKa 1.5–2.5 |
Conformationally, 3,3-disubstituted oxetanes exhibit minimal ring puckering (8.7°–10.7°), creating a nearly planar environment around the quaternary carbon. This geometry positions substituents with defined dihedral angles analogous to the sp²-hybridized carbon in carboxylic acids. In the case of 3-(1-amino-3-methylbutyl)oxetan-3-ol, the branched alkyl chain (3-methylbutyl) adopts a conformation that spatially resembles the extended chain of fatty acid derivatives. The hydroxyl group at the 3-position provides a synthetic handle for further derivatization while contributing to the overall polarity (molecular weight 159.23 g/mol, SMILES: OC1(C(N)CC(C)C)COC1) [2] [6]. Functionally, oxetanes replicate the hydrogen-bond accepting capacity of carboxylate anions but without charge-dependent bioavailability limitations. This enables engagement with polar binding pockets—particularly relevant for targets like GABA receptors or ion channels where carboxylate isosteres are preferred to avoid pH-dependent absorption [7].
The integration of oxetanes into medicinal chemistry evolved through three distinct phases, culminating in advanced scaffolds like 3-(1-amino-3-methylbutyl)oxetan-3-ol:
Natural Product Inspiration (1960s–1990s): The discovery of paclitaxel (Taxol®) in 1967 marked the first significant oxetane-containing therapeutic. Its oxetane D-ring was identified as crucial for tubulin-binding activity and conformational stabilization. While Taxol’s complex structure limited synthetic exploration, it validated the biological compatibility of oxetanes and stimulated interest in simpler analogs [3] [4].
Physicochemical Property Exploration (2000–2015): Breakthrough work by Carreira (ETH Zurich) and Müller (Hoffmann-La Roche) established systematic methodologies for oxetane incorporation. Key developments included:
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: